molecular formula C16H18O2S2 B8540556 1,2-Bis((4-methoxyphenyl)thio)ethane

1,2-Bis((4-methoxyphenyl)thio)ethane

Cat. No. B8540556
M. Wt: 306.4 g/mol
InChI Key: DZIMWCTUBBVQON-UHFFFAOYSA-N
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Patent
US04792542

Procedure details

30 g of 4-methoxythiophenol, 20.2 g of ethylene bromide, 40 g of potassium carbonate, and 40 ml of dimethylformamide were placed in a 300 ml flask, and stirred for 3 hours as the interior of the flask was maintained at a temperature of from 50° C. to 60° C. The reaction mixture was poured into ice-cold water to deposit crystals. The crystals were recrystallized from methanol/ethyl acetate 1/1 (volume ratio) mixture. Melting point: 108°-110° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([SH:9])=[CH:5][CH:4]=1.[CH2:10](Br)[CH2:11]Br.[C:14](=[O:17])([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][CH2:5][CH2:6][S:9][C:11]2[CH:10]=[CH:7][C:8]([O:17][CH3:14])=[CH:3][CH:4]=2)=[CH:5][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S
Name
Quantity
20.2 g
Type
reactant
Smiles
C(CBr)Br
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours as the interior of the flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at a temperature of from 50° C. to 60° C
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice-cold water
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from methanol/ethyl acetate 1/1 (volume ratio) mixture

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC1=CC=C(C=C1)SCCSC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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